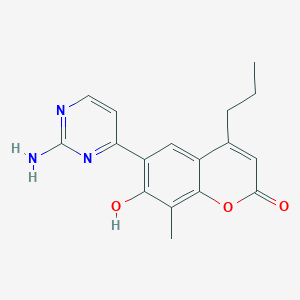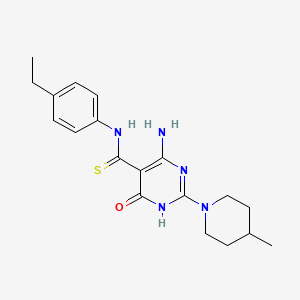![molecular formula C19H20N4O B3730371 5-(4-methylphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730371.png)
5-(4-methylphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
説明
5-(4-methylphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrido[2,3-d]pyrimidin-4-ones and has a molecular weight of 351.44 g/mol.
作用機序
The mechanism of action of 5-(4-methylphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been reported to act on various molecular targets such as cyclin-dependent kinase 2 (CDK2), HIV reverse transcriptase, and cyclooxygenase-2 (COX-2). By inhibiting these targets, this compound can induce cell cycle arrest, inhibit viral replication, and reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-methylphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one have been extensively studied in vitro and in vivo. In cancer research, this compound has been shown to induce cell cycle arrest at the G1 phase and apoptosis in various cancer cell lines. In viral research, it has been reported to inhibit the replication of HIV and HCV by acting on the reverse transcriptase enzyme. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
実験室実験の利点と制限
The advantages of using 5-(4-methylphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments include its high yield and purity, its potential therapeutic applications, and its well-studied mechanism of action. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its safety and efficacy.
将来の方向性
There are several future directions for the research on 5-(4-methylphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. These include:
1. Further studies on the safety and efficacy of this compound in animal models and clinical trials.
2. Exploration of the potential therapeutic applications of this compound in other diseases such as Alzheimer's disease and Parkinson's disease.
3. Development of more potent and selective analogs of this compound for improved therapeutic efficacy.
4. Investigation of the combination therapy of this compound with other anticancer, antiviral, and anti-inflammatory agents for synergistic effects.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
Conclusion
In conclusion, 5-(4-methylphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method has been reported in the literature, and its mechanism of action has been well-studied. Further research is needed to fully understand the safety and efficacy of this compound and to explore its potential therapeutic applications in other diseases.
科学的研究の応用
5-(4-methylphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been studied for its potential therapeutic applications in various diseases. It has been reported to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In viral research, it has been reported to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
5-(4-methylphenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-5-7-14(8-6-13)15-9-10-20-17-16(15)18(24)22-19(21-17)23-11-3-2-4-12-23/h5-10H,2-4,11-12H2,1H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUVSFUHVVGVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730293.png)
![3-[(3-acetylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3730306.png)
![5-methyl-7,8-dihydro-6H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-one](/img/structure/B3730311.png)
![N-(4-bromophenyl)-3-{[(3-fluorophenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3730312.png)


![2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B3730346.png)
![N-(4-ethylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3730350.png)
![N-(3,4-dimethylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3730353.png)
![2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3730356.png)
![2-(4-morpholinyl)-5-[2-(2-thienyl)vinyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730366.png)
![2-[(3-methylphenyl)amino]-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730377.png)
![2-[(2-phenylethyl)amino]-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730379.png)